3-(3 inverted exclamation mark -Chlorophenyl)-6-methyl-4-phenylcoumarin
Overview
Description
3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, acetophenone, and methyl salicylate.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with methyl salicylate in the presence of a catalyst, such as piperidine, to form the coumarin core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow processes allow for efficient and scalable production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarins or other reduced forms.
Substitution: Amino or thiol-substituted coumarins.
Scientific Research Applications
3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Studied for its fluorescence properties and use in biochemical assays.
6-Methylcoumarin: Similar structure with different substitution patterns.
Uniqueness
3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activities compared to other coumarins.
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXOINWZVULPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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